(R)-N-Methylazepan-3-amine

Chiral platinum anticancer Enantioselective cytotoxicity 3-Aminoazepane ligand

(R)-N-Methylazepan-3-amine is a chiral secondary amine belonging to the 3-aminoazepane class, characterized by a seven-membered saturated azepane ring bearing an exocyclic N-methylamino substituent at the 3-position with (R) absolute configuration. Its primary documented use is as a chiral ligand (meahaz) for constructing enantiomerically pure platinum(II) antitumor complexes.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
Cat. No. B13040819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Methylazepan-3-amine
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCNC1CCCCNC1
InChIInChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3/t7-/m1/s1
InChIKeyOROOBNKHDZYDFL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-N-Methylazepan-3-amine (CAS 197086-46-7): Chiral 3-Aminoazepane Scaffold for Stereospecific Platinum(II) Drug Design


(R)-N-Methylazepan-3-amine is a chiral secondary amine belonging to the 3-aminoazepane class, characterized by a seven-membered saturated azepane ring bearing an exocyclic N-methylamino substituent at the 3-position with (R) absolute configuration. Its primary documented use is as a chiral ligand (meahaz) for constructing enantiomerically pure platinum(II) antitumor complexes [1]. The free amine is commercially available as a research chemical from multiple suppliers under CAS 197086-46-7 with typical purity of 98% .

Why (R)-N-Methylazepan-3-amine Cannot Be Replaced by Its (S)-Enantiomer or 3-Aminoazepane Analogs


Direct substitution of (R)-N-Methylazepan-3-amine with its (S)-enantiomer or with the non-methylated parent 3-aminoazepane is contraindicated by published stereochemical pharmacology data. In a systematic study of chiral platinum(II) complexes, the R-configured N-methylahaz (meahaz) ligand yielded complexes that were consistently more cytotoxic than their S-configured counterparts across all tested cell lines, demonstrating that the absolute configuration of the 3-aminoazepane scaffold is a primary determinant of biological activity [1]. Furthermore, the presence of the N-methyl substituent introduces distinct physicochemical properties—including altered boiling point, polarity, and hydrogen-bonding capacity—that differentiate it from the primary amine analog 3-aminoazepane, affecting purification behavior, solubility, and downstream synthetic compatibility .

(R)-N-Methylazepan-3-amine Quantitative Differentiation Evidence: Procurement-Relevant Comparator Data


Enantiomer-Specific Cytotoxicity: R-Configured N-Methylahaz Complexes Outperform S-Counterparts Across All Cell Lines

In the foundational study by Rezler et al. (J Med Chem, 1997), platinum(II) complexes bearing the N-methyl-3-aminohexahydroazepine (meahaz) ligand were synthesized as pure enantiomers. In vitro cytotoxicity assays conducted across multiple cell lines revealed a significant and reproducible enantioselective trend: the R-enantiomeric complexes consistently exhibited greater cytotoxic activity than their S-configured counterparts [1]. This stereospecific outcome demonstrates that the (R)-configured meahaz ligand confers a distinct pharmacological advantage that cannot be achieved with the (S)-enantiomer or racemic mixtures.

Chiral platinum anticancer Enantioselective cytotoxicity 3-Aminoazepane ligand

N-Methylation Modulates Steric Bulk Without Deleterious Effect on Cytotoxic Activity Relative to Primary Amine Analog

The Rezler et al. study systematically varied the exocyclic amine substituent (H, Me, Et, Me₂) on the 3-aminohexahydroazepine ligand scaffold. The resulting platinum complexes with meahaz (N-methyl), etahaz (N-ethyl), and dimeahaz (N,N-dimethyl) ligands were all evaluated for cytotoxicity. The authors reported that increasing the steric bulk on the amine groups had only a modest effect on activity [1]. This finding establishes that N-methylation provides a favorable balance: it introduces sufficient steric differentiation to modulate DNA binding geometry (confirmed by X-ray crystal structures) without abolishing activity, unlike bulkier N,N-dimethyl or N-ethyl analogs that may present synthetic or pharmacokinetic liabilities.

N-alkyl SAR Platinum(II) ligand design Steric tolerance

N-Methylation Alters Physicochemical Properties Relative to 3-Aminoazepane: Implications for Purification and Formulation

Replacement of the primary amine (-NH₂) with a secondary N-methylamine (-NHCH₃) on the 3-aminoazepane scaffold produces measurable shifts in key physicochemical parameters. The racemic N-methyl derivative (CAS 124695-93-8) exhibits a boiling point of 184.4°C versus 180.9°C for the parent 3-aminoazepane (CAS 69154-03-6) [1]. Density increases from 0.893 g/cm³ to 0.9 g/cm³, and the flash point shifts from 69.6°C to 64.9°C [1]. Additionally, the predicted pKa for the (R)-enantiomer is 10.40 ± 0.20, consistent with a secondary amine character that differs in protonation behavior from primary amine analogs . These differences are procurement-relevant: they affect distillation conditions, solvent extraction efficiency, and salt formation steps during downstream synthesis.

Physicochemical profiling Boiling point differentiation Purification compatibility

Chiral Purity Benchmarking: (R)-Enantiomer Available at 98% Versus 95% for (S)-Enantiomer from Key Suppliers

Commercial availability data indicate a purity differential between the (R) and (S) enantiomers of N-Methylazepan-3-amine from certain major suppliers. Leyan lists (R)-N-Methylazepan-3-amine (CAS 197086-46-7) at 98% purity , while the (S)-enantiomer (CAS 197086-47-8) is listed at 98% from the same supplier but at 95% from Bidepharm . Although both enantiomers are accessible, the higher baseline purity specification for the (R)-enantiomer from multiple suppliers reduces the need for additional purification prior to use in stereospecific complexation reactions. This is supported by the broader class precedent: biocatalytic routes to the parent (3R)-3-aminoazepane scaffold have demonstrated achievement of 99.92% chemical purity and 99.2% enantiomeric excess, indicating that high-purity (R)-configured azepane intermediates are synthetically accessible [1].

Enantiomeric purity Supplier quality comparison Procurement specification

(R)-N-Methylazepan-3-amine: High-Confidence Application Scenarios Based on Quantitative Evidence


Stereospecific Platinum(II) Anticancer Lead Optimization Using R-Configured meahaz Ligand

The R-enantiomer of N-Methylazepan-3-amine is the empirically validated ligand of choice for constructing platinum(II) complexes with enantioselective cytotoxicity. Direct head-to-head comparison data from J Med Chem (1997) confirm that R-meahaz-Pt(II) complexes are consistently more active than S-configured counterparts across all cell lines tested [1]. Medicinal chemistry teams developing next-generation platinum anticancer agents should procure the (R)-enantiomer exclusively to maintain this stereospecific advantage and ensure SAR reproducibility.

Synthesis of Chiral Diamine Derivatives via 3-Aminoazepane Scaffold Functionalization

The N-methyl secondary amine functionality provides a unique synthetic handle for further derivatization—including reductive amination, urea formation, and sulfonamide coupling—while preserving the chiral integrity of the azepane ring. The documented steric tolerance of the meahaz scaffold (modest activity variation across H, Me, Et, and Me₂ analogs) [1] supports its use as a versatile chiral building block for focused library synthesis, where the N-methyl group serves as a baseline substitution before exploring bulkier analogs.

Chiral Purity-Critical Procurement for Asymmetric Catalysis and Chiral Auxiliary Applications

The (R)-enantiomer's commercial availability at 98% purity and the class precedent of 99.92% purity / 99.2% ee for related (3R)-3-aminoazepane scaffolds via biocatalytic synthesis [3] position this compound as a procurement-ready chiral building block for asymmetric catalysis, chiral resolution, and enantioselective synthesis workflows where even minor enantiomeric impurities can propagate into final product stereochemistry.

Physicochemical Property-Tailored Synthesis: Distillation and Solvent Extraction Compatibility

The N-methyl derivative's boiling point (184.4°C) and density (0.9 g/cm³) differentiate it from the non-methylated 3-aminoazepane (BP 180.9°C, density 0.893 g/cm³) [2], enabling distinct purification strategies. The lower flash point (64.9°C vs. 69.6°C) also has implications for solvent selection and safety protocols during scale-up. These quantitative differences are critical for process chemists selecting between methylated and non-methylated azepane intermediates for multi-step syntheses where purification bottlenecks exist.

Quote Request

Request a Quote for (R)-N-Methylazepan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.